molecular formula C9H14BrN3 B13065490 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13065490
M. Wt: 244.13 g/mol
InChI Key: VAPLXCHXKYLWTQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position, a cyclopentylmethyl group at the 1-position, and an amine group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which yields 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine include other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentylmethyl group at the 1-position and the bromine atom at the 4-position allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-1-(cyclopentylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

VAPLXCHXKYLWTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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